4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
“4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Synthesis Analysis
The synthesis of this compound involves several steps. An improved seven-step synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo [2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It is a versatile chemical compound with diverse properties. It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid .Chemical Reactions Analysis
This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It undergoes various reactions, making it valuable in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis
This compound has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . It appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .Scientific Research Applications
Janus Kinase (JAK) Inhibitors
This compound serves as a building block in the synthesis of many JAK inhibitors . JAK inhibitors are a type of compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway, which is involved in cell division, death, and tumor formation processes . They have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Multi-Targeted Kinase Inhibitors
The compound has been used in the synthesis of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, which have shown promising cytotoxic effects against different cancer cell lines . These compounds exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values comparable to the well-known TKI sunitinib .
Apoptosis Inducers
The compound has been used in the development of potential apoptosis inducers . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It plays a crucial role in maintaining the health of the body by eliminating old cells, unnecessary cells, and unhealthy cells. The ability to induce apoptosis in cancer cells is a key goal in the development of anticancer therapeutics .
Pharmaceutical Intermediate
It finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .
Improved Synthesis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
Development of More Potent and Effective Targeted Kinase Inhibitors (TKIs)
In the pursuit of developing more potent and effective TKIs, this compound has been used in the synthesis of new compounds .
Mechanism of Action
Target of Action
The compound, 4-Chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, is primarily used in the synthesis of kinase inhibitors . Kinases are enzymes that play a crucial role in various cellular processes, including cell division, metabolism, and signal transduction .
Mode of Action
This compound interacts with its targets, the kinases, by binding to their active sites, thereby inhibiting their activity . The inhibition of kinase activity disrupts the normal signaling pathways within the cell, leading to various downstream effects .
Biochemical Pathways
One of the key pathways affected by this compound is the JAK-STAT signaling pathway . This pathway is involved in cell division, death, and tumor formation processes . Disruption of this pathway by kinase inhibitors can lead to a variety of diseases affecting the immune system .
Result of Action
The inhibition of kinase activity by this compound can lead to the disruption of normal cellular processes, potentially leading to cell death . This makes it a valuable tool in the treatment of diseases such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be stable under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, proper storage and handling are essential to maintain its effectiveness .
properties
IUPAC Name |
4-chloro-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-8-9(2)17(6-10-4-3-5-18-10)13-11(8)12(14)15-7-16-13/h3-5,7H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOMYVNTKCHMPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)Cl)CC3=CC=CO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545668 |
Source
|
Record name | 4-Chloro-7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
103026-14-8 |
Source
|
Record name | 4-Chloro-7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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